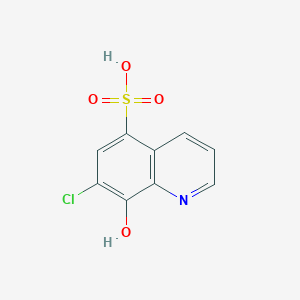
7-Chloro-8-hydroxyquinoline-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-hydroxyquinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 8th position, and a sulfonic acid group at the 5th position of the quinoline ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid typically involves the sulfonation of 7-chloro-8-hydroxyquinoline. The process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-hydroxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the manufacture of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 7-Chloro-8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with metal-dependent enzymes, inhibiting their activity and leading to antimicrobial and anticancer effects. The sulfonic acid group enhances its solubility and bioavailability, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Lacks the chlorine atom at the 7th position.
7-Iodo-8-hydroxyquinoline-5-sulfonic acid: Contains an iodine atom instead of chlorine.
8-Hydroxyquinoline: Lacks both the chlorine and sulfonic acid groups.
Uniqueness
7-Chloro-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group, which confer distinct chemical properties and biological activities. The chlorine atom enhances its reactivity in substitution reactions, while the sulfonic acid group improves its solubility and bioavailability.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
3062-36-0 |
|---|---|
Molecular Formula |
C9H6ClNO4S |
Molecular Weight |
259.67 g/mol |
IUPAC Name |
7-chloro-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H6ClNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) |
InChI Key |
UBQUUISLDMENCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Cl)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















